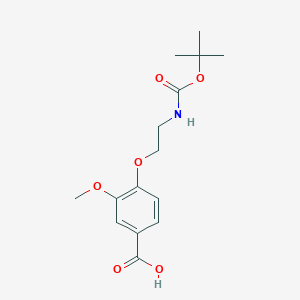![molecular formula C16H19BClFN2O2 B1406497 1H-Pyrazole, 1-[(2-chloro-5-fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- CAS No. 1604036-69-2](/img/structure/B1406497.png)
1H-Pyrazole, 1-[(2-chloro-5-fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Descripción general
Descripción
The compound “1H-Pyrazole, 1-[(2-chloro-5-fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-” is a type of pyrazole derivative. Pyrazole derivatives are nitrogen-containing heterocyclic compounds that are widely used in various fields such as medicine, pesticides, functional materials, and chemical engineering due to their unique biological activities, high efficiency with low toxicity, environmental friendliness, and structural diversity .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the use of Suzuki-Miyaura cross-coupling reactions . The synthesis of the title compound could be achieved through two substitution reactions . The structure of the compound is corroborated by FTIR, 1H and 13C NMR spectroscopy, and MS .Molecular Structure Analysis
The molecular structure of the compound was ascertained via X-ray diffraction (XRD) and calculated by exerting density functional theory (DFT). The results of comparing the DFT calculated value with the X-ray diffraction value display that the optimized molecular structure does cohere with the single crystal structure ascertained via the experiment .Chemical Reactions Analysis
The compound can be involved in various chemical reactions. For instance, it can be aromatized at the C5 position through the Suzuki–Miyaura reaction . The structure can be further modified to exploit the derivation of the indazole structure type .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis and DFT Studies : The synthesis of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole derivatives is a significant area of study. Liao et al. (2022) focused on the synthesis and characterization of these compounds, including crystal structure determination through X-ray diffraction and Density Functional Theory (DFT) calculations, which showed consistency with experimental data (Liao, Liu, Wang, & Zhou, 2022).
Molecular Structure Analysis : Yang et al. (2021) conducted a similar study, focusing on the synthesis, crystal structure, and DFT analysis of 1-(2-bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. Their research provided insights into the molecular electrostatic potential and frontier molecular orbitals of the compound (Yang, Huang, Chen, Chen, Gao, Chai, & Zhao, 2021).
Potential Applications in Medicine and Pharmacology
Antibacterial Activity : Rai et al. (2009) explored the antibacterial potential of 1H-pyrazole derivatives. They synthesized a series of compounds and evaluated their effectiveness against various bacterial strains, highlighting the significant antibacterial activity of specific derivatives (Rai, Narayanaswamy, Shashikanth, & Arunachalam, 2009).
Antipsychotic Agents : Wise et al. (1987) investigated 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols as potential antipsychotic agents. Their research found that certain derivatives reduced spontaneous locomotion in mice without interacting with dopamine receptors, a distinct mechanism compared to conventional antipsychotics (Wise, Butler, DeWald, Lustgarten, Pattison, Schweiss, Coughenour, Downs, Heffner, & Pugsley, 1987).
Antioxidant and Anticancer Properties
- Antioxidant and Anticancer Agent : Sunil et al. (2010) focused on the antioxidant properties of triazolo-thiadiazoles with a 1H-pyrazol-4-yl group. They demonstrated potent antioxidant activity and promising cytotoxic effects on hepatocellular carcinoma cells, suggesting potential anticancer applications (Sunil, Isloor, Shetty, Satyamoorthy, & Prasad, 2010).
Structural and Chemical Studies
Crystal Structure Determination : The structural characterization of N-Substituted Pyrazolines, including 1H-pyrazole derivatives, was conducted by Loh et al. (2013). They provided detailed insights into the crystal structures and dihedral angles of these compounds (Loh, Quah, Chia, Fun, Sapnakumari, Narayana, & Sarojini, 2013).
Luminescent Properties : Cheon et al. (2005) explored the luminescent properties of fluorene copolymers bearing DCM pendants, which included 1H-pyrazole derivatives. They focused on the synthesis process and the resulting photoluminescence and electroluminescence properties of these copolymers (Cheon, Joo, Kim, Jin, Shin, & Kim, 2005).
Propiedades
IUPAC Name |
1-[(2-chloro-5-fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BClFN2O2/c1-15(2)16(3,4)23-17(22-15)12-8-20-21(10-12)9-11-7-13(19)5-6-14(11)18/h5-8,10H,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDNRQPDBENLMAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=C(C=CC(=C3)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrazole, 1-[(2-chloro-5-fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




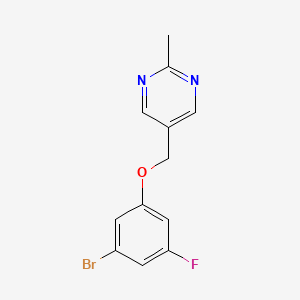

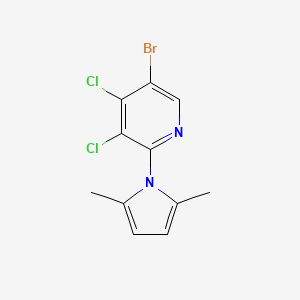
![5-Chloro-3-(4-methoxy-phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B1406421.png)
![[3,5-Dichloro-4-(3-fluoropropoxy)-phenyl]-methanol](/img/structure/B1406423.png)
![1H-Pyrazole, 1-[(2-chloro-6-fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B1406424.png)

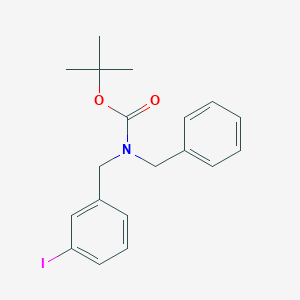
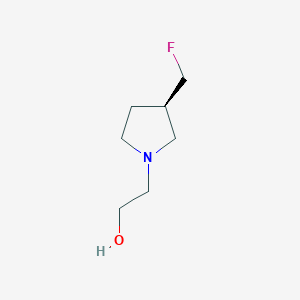
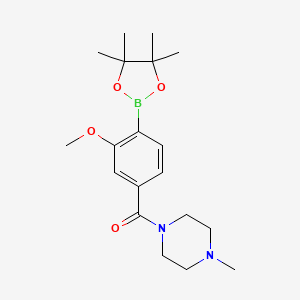
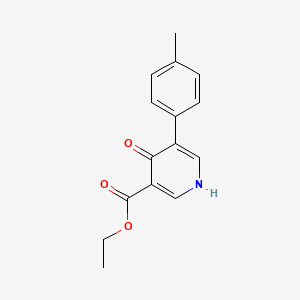
![2-Thiaspiro[3.5]nonan-7-one](/img/structure/B1406435.png)
